![molecular formula C19H21F3N2O3S2 B2891620 5-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034362-15-5](/img/structure/B2891620.png)
5-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a type II inhibitor . It has been used in the study of Protein Tyrosine Kinase 6 (PTK6) which is aberrantly expressed in breast cancers . The compound has been used to investigate the role of PTK6 kinase activity in breast tumorigenesis .
Molecular Structure Analysis
The molecular structure of the compound is complex and involves multiple functional groups. The compound has been used in the study of the PTK6 kinase domain . The crystal structures of apo-PTK6 and inhibitor-bound PTK6 complexes provide the structural basis for small molecule interaction with PTK6 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
This compound is related to research on the synthesis of novel chemical structures with potential biological and medicinal applications. For instance, the synthesis of pyrrolidines and piperidines from (aminoalkyl)pyridine N-oxides using a new promoter for a Boekelheide-type reaction represents a significant advancement in the field of organic chemistry. This method allows for the efficient creation of cyclic compounds, which are essential in drug development and synthesis of complex organic molecules (Massaro et al., 2011).
Anticancer Applications
Compounds with structures similar to "5-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine" have shown promise in anticancer research. For example, research on tetracationic hetero-bimetallacycles derived from N,N'-bis(4-(pyridin-4-ylethynyl)phenyl)pyridine-2,6-dicarboxamide ligand and cis-blocked complexes demonstrated considerable effectiveness against various cancer cell lines. These complexes exhibited higher cytotoxicity against cancer cells compared to cisplatin, suggesting their potential as anticancer agents (Mishra et al., 2014).
Material Science
In the realm of materials science, the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties has been explored. A new diamine containing pyridine and trifluoromethylphenyl groups was synthesized and used to create fluorinated polyamides. These materials exhibited excellent solubility, thermal stability, and mechanical properties, making them suitable for various industrial applications, including electronics and high-performance materials (Liu et al., 2013).
Environmental Science
Research on the synthesis and application of magnetically separable graphene oxide anchored sulfonic acid as a catalyst for the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles demonstrates the potential of this compound in environmental science. The catalyst showed high efficiency and recyclability, indicating its usefulness in green chemistry and sustainable chemical processes (Zhang et al., 2016).
Nanotechnology and Drug Delivery
Studies on the drug delivery of lipophilic pyrenyl derivatives by encapsulation in a water-soluble metalla-cage have shown that compounds similar to "5-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine" can be used to improve the solubility and delivery of hydrophobic drugs. This research provides insights into the design of novel drug delivery systems that can enhance the therapeutic efficacy of lipophilic drugs (Mattsson et al., 2010).
Wirkmechanismus
Mode of Action
The mode of action of this compound is not directly stated in the search results. Typically, compounds like this interact with their targets by binding to them, which can either inhibit or enhance the target’s function. This interaction can lead to changes in cellular processes and biochemical pathways .
Biochemical Pathways
These effects can have downstream impacts on a variety of cellular processes .
Result of Action
The effects would likely be related to the function of the compound’s targets and the biochemical pathways they are involved in .
Eigenschaften
IUPAC Name |
5-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3S2/c20-19(21,22)27-16-1-3-17(4-2-16)29(25,26)24-10-5-15(6-11-24)23-9-7-18-14(13-23)8-12-28-18/h1-4,8,12,15H,5-7,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVMTGAAWRCIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

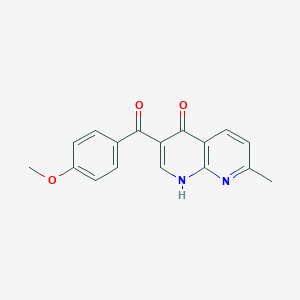
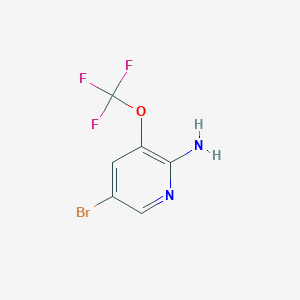
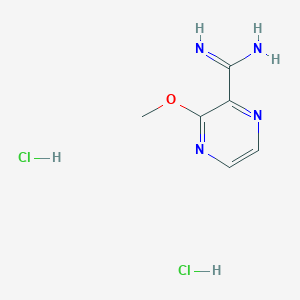
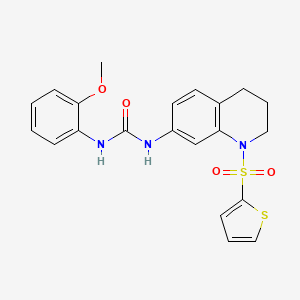
![(4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2891550.png)

![N-(1-cyanocyclopentyl)-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}amino)acetamide](/img/structure/B2891552.png)
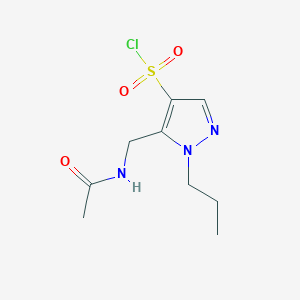
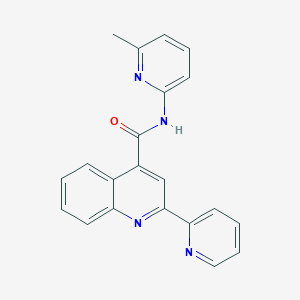


![3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2891558.png)
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride](/img/structure/B2891559.png)
